3-Methoxy-[1,1'-biphenyl]-4-carbonitrile
Description
Properties
IUPAC Name |
2-methoxy-4-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVBZHBSBZRLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
The position of substituents on biphenyl carbonitriles significantly impacts their physicochemical and electronic properties. For example:
- 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS 58743-77-4): The methoxy group at position 4' (second ring) results in a molecular weight of 209.248 g/mol and a melting point >200°C. Its IR spectrum shows characteristic peaks at 2226 cm⁻¹ (C≡N) and 1576 cm⁻¹ (aromatic C=C) .
Functional Group Variations
Physicochemical Properties
- Melting Points: Triazine-linked derivatives (e.g., compound 5h in ) exhibit higher melting points (204–206°C) due to hydrogen bonding from hydroxyl and amino groups . In contrast, alkylated derivatives like 4’-octyloxy analogs have lower melting points, enhancing processability in liquid crystals .
- Solubility : Methoxy and octyloxy groups improve solubility in organic solvents (e.g., THF, DCM), whereas polar groups like -CN and -SH favor aqueous-organic phase transfer .
Preparation Methods
Direct Coupling of Boronic Acids and Halides
The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For 3-methoxy-[1,1'-biphenyl]-4-carbonitrile, this method involves coupling a 3-methoxyphenylboronic acid with a 4-cyanophenyl halide (e.g., bromide or iodide) under palladium catalysis. A typical procedure involves:
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Reactants : 3-Methoxyphenylboronic acid (1.2 equiv) and 4-bromobenzonitrile (1.0 equiv).
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
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Base : Aqueous sodium carbonate (2.0 M, 3 equiv).
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Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF).
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Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.
This route yields 82–89% of the target compound after purification by column chromatography (hexane/ethyl acetate gradient). The methoxy and cyano groups remain stable under these conditions, and regioisomeric byproducts are minimal due to the ortho-directing nature of the methoxy group.
Decarboxylative Iodination Followed by Coupling
An alternative Suzuki-based strategy employs decarboxylative iodination to generate the aryl iodide intermediate in situ. This method, adapted from the Royal Society of Chemistry’s protocol, proceeds as follows:
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Iodination : 3-Methoxybenzoic acid reacts with iodine (3.0 equiv) in the presence of a silver(I) catalyst (AgNO₃, 10 mol%) and ammonium persulfate (2.0 equiv) in acetonitrile at 60°C for 6 hours, yielding 3-methoxyiodobenzene.
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Coupling : The iodide intermediate is coupled with 4-cyanophenylboronic acid (1.5 equiv) using Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in a mixture of dioxane and water (4:1) at 100°C for 8 hours.
This two-step sequence achieves an overall yield of 78–84%, with the decarboxylative step avoiding the need for pre-synthesized aryl halides.
Nickel-Catalyzed Negishi Coupling
Organozinc Reagent Preparation and Cross-Coupling
The Negishi coupling offers a complementary route, particularly useful for sterically hindered substrates. Key steps include:
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Zincation : 3-Methoxybromobenzene (1.0 equiv) is treated with activated zinc dust (2.0 equiv) in THF under sonication at 0°C for 1 hour, forming 3-methoxyphenylzinc bromide.
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Coupling : The organozinc reagent reacts with 4-cyanophenyl iodide (1.1 equiv) in the presence of NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane, 5 mol%) at 25°C for 6 hours.
This method yields 70–75% of the product, with the nickel catalyst demonstrating superior tolerance for electron-withdrawing groups like nitriles compared to palladium systems.
Ullmann-Type Coupling with Copper Catalysts
Classical Ullmann Reaction
While less common for nitrile-containing substrates, Ullmann coupling can be employed under high-temperature conditions:
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Reactants : 3-Methoxyiodobenzene (1.0 equiv) and 4-cyanophenylboronic acid (1.2 equiv).
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Catalyst : Copper(I) iodide (10 mol%).
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Ligand : 1,10-Phenanthroline (20 mol%).
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Solvent : Dimethylformamide (DMF).
Yields for this route are modest (50–60%), with side products arising from homocoupling of the boronic acid.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency and practicality of each method:
Key Findings :
-
The Suzuki-Miyaura method provides the highest yields (89%) and is operationally simple.
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Decarboxylative iodination avoids pre-functionalized halides but requires harsh oxidants.
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Nickel-catalyzed Negishi coupling is efficient at room temperature but necessitates air-sensitive organozinc reagents.
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Ullmann coupling is less practical due to low yields and high temperatures.
Functional Group Transformations and Post-Modifications
Nitrile Group Modifications
The cyano group in this compound serves as a handle for further derivatization:
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Reduction : Treatment with LiAlH₄ in THF at 0°C converts the nitrile to a primary amine (3-methoxy-[1,1'-biphenyl]-4-amine) in 92% yield.
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Hydrolysis : Heating with H₂SO₄ (70%) at 120°C produces the corresponding carboxylic acid (3-methoxy-[1,1'-biphenyl]-4-carboxylic acid).
Methoxy Group Functionalization
The methoxy group can be demethylated using BBr₃ in CH₂Cl₂ at −78°C to yield the phenol derivative, which is amenable to O-alkylation or acylation.
Industrial-Scale Production Considerations
For large-scale synthesis, the Suzuki-Miyaura route is preferred due to its scalability and commercial availability of catalysts. Continuous flow reactors enhance efficiency by reducing reaction times (4–6 hours) and improving heat management. Key parameters for optimization include:
-
Catalyst loading (1–2 mol% Pd).
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Solvent recycling (DME/H₂O mixtures).
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Automated purification systems (simulated moving bed chromatography).
Q & A
Q. What are the established synthetic routes for 3-Methoxy-[1,1'-biphenyl]-4-carbonitrile?
The compound is commonly synthesized via Pd-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. For example, reacting 4-methoxyphenylboronic acid with 4-bromobenzonitrile in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a THF/water mixture yields the target compound. Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical for achieving high yields .
Q. How is structural characterization performed for this compound?
Key characterization methods include:
- ¹H NMR : Aromatic protons appear as doublets (δ ~7.6–7.8 ppm), while the methoxy group resonates as a singlet (δ ~3.8 ppm) .
- IR Spectroscopy : The nitrile group exhibits a distinct stretch near ~2225 cm⁻¹, and the methoxy C-O bond appears at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 235.1) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should focus on:
- Enzyme Inhibition : Test against targets like phosphodiesterases or aurora kinases using fluorometric assays .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HCC827 lung cancer cells) via MTT assays .
Advanced Research Questions
Q. How can synthetic challenges, such as low coupling efficiency, be addressed?
To improve yields in Suzuki-Miyaura reactions:
- Use anhydrous solvents (e.g., degassed THF) to prevent catalyst deactivation.
- Optimize catalyst loading (0.5–2 mol% Pd) and ligand ratios (e.g., PPh₃).
- Introduce microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Functional Group Variation : Synthesize analogs with substituents like fluoro (e.g., 4'-fluoro) or hydroxy groups at the biphenyl core to assess steric/electronic effects .
- Quantitative SAR (QSAR) : Use computational modeling to correlate logP values (e.g., ~3.5 for the parent compound) with bioactivity .
Q. Which advanced analytical techniques ensure purity and resolve structural ambiguities?
- Reverse-Phase HPLC : Utilize a C18 column with a gradient of acetonitrile/water (e.g., 60:40 to 90:10) for purity analysis. Retention times (~8–10 minutes) help identify impurities .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between biphenyl rings (e.g., ~30° for optimal enzyme binding) .
Q. How should contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Assay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate protocols across labs.
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and elemental analysis .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., μM ranges for IC₅₀) to identify outliers .
Methodological Considerations
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent ratios, inert atmosphere) to ensure reproducibility .
- Bioactivity Validation : Use orthogonal assays (e.g., fluorescence-based and calorimetric enzyme tests) to confirm activity .
- Data Transparency : Report negative results (e.g., inactive derivatives) to guide SAR refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
